3-Bromo-4-propoxybenzoic acid

Lipophilicity Drug Discovery ADME Properties

Halogenated benzoic acid building blocks with the 3-bromo-4-alkoxy substitution pattern are scarce. 3-Bromo-4-propoxybenzoic acid (CAS 849509-45-1) addresses this gap: • Bromine at C3: Reactive handle for Suzuki, Heck & Sonogashira cross-coupling • Propoxy at C4: Boosts LogP (3.1-3.3) for enhanced membrane permeability in drug candidates • Carboxylic acid: Enables amide coupling & esterification Available with full QC documentation; ships ambient.

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 849509-45-1
Cat. No. B185377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-propoxybenzoic acid
CAS849509-45-1
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13)
InChIKeyHNYCNUXTGAESOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-propoxybenzoic acid (CAS 849509-45-1): A Distinct Halogenated Benzoic Acid Building Block


3-Bromo-4-propoxybenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 3-position and a propoxy group at the 4-position on the phenyl ring [1]. It has a molecular formula of C10H11BrO3 and a molecular weight of approximately 259.10 g/mol [1]. This compound is primarily utilized as a versatile chemical intermediate in organic synthesis, where its functional groups—the carboxylic acid and the bromine atom—enable further derivatization through classic reactions like amide coupling and palladium-catalyzed cross-coupling . Its utility lies in its ability to introduce both a hydrophobic aromatic core and a reactive halogen handle into more complex molecular frameworks.

Why 3-Bromo-4-propoxybenzoic acid Cannot Be Interchanged with Other Benzoic Acid Derivatives


While benzoic acid derivatives constitute a large class of chemical intermediates, 3-Bromo-4-propoxybenzoic acid possesses a unique combination of substituents and substitution pattern that dictates its specific reactivity, physical properties, and application space. Simple substitution with a non-brominated analog like 4-propoxybenzoic acid (CAS 5438-19-7) or a differently substituted isomer would lead to a failure in downstream synthetic steps. The bromine atom is a critical functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new C-C or C-N bonds [1]. Its absence or relocation would preclude this essential reactivity. Furthermore, the 3-bromo substitution pattern, in combination with the 4-propoxy group, creates a distinct electronic environment on the aromatic ring, influencing both its reactivity as a nucleophile and its physicochemical properties such as lipophilicity (LogP) and melting point .

Quantitative Differentiation: Evidence-Based Advantages of 3-Bromo-4-propoxybenzoic acid Over Key Comparators


Enhanced Lipophilicity (LogP) Compared to Non-Brominated Analog

3-Bromo-4-propoxybenzoic acid exhibits a calculated octanol-water partition coefficient (LogP) of 3.1-3.3, which is approximately 0.9-1.1 units higher than that of its non-brominated structural analog, 4-propoxybenzoic acid (LogP ~2.17-2.2) [1]. This difference, driven by the presence of the bromine atom, significantly increases the compound's lipophilicity. For a compound of this molecular weight, a LogP increase of one unit roughly corresponds to a tenfold increase in its partition into non-polar environments. This is a critical consideration for applications where membrane permeability or non-polar solubility is a key requirement .

Lipophilicity Drug Discovery ADME Properties

Increased Molecular Weight and Exact Mass for Advanced Synthesis and Analytical Tracking

The substitution of a hydrogen atom with a bromine atom in 3-Bromo-4-propoxybenzoic acid results in a significant increase in molecular weight and exact mass compared to its non-halogenated parent compound, 4-propoxybenzoic acid. Specifically, the target compound has a molecular weight of 259.10 g/mol and an exact mass of 257.98916 Da [1]. Its non-brominated comparator, 4-propoxybenzoic acid, has a molecular weight of 180.20 g/mol and an exact mass of 180.079 Da [2]. This represents a molecular weight increase of 78.9 g/mol (or ~44%) and an exact mass difference of 77.91 Da. The distinct isotope pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) provides a unique and easily identifiable signature in mass spectrometry, which is invaluable for reaction monitoring, purity assessment, and structural confirmation [1].

Mass Spectrometry Building Block Molecular Diversity

Defined Purity Specification (≥95%) as a Procurable Research Chemical

As a commercially available research chemical, 3-Bromo-4-propoxybenzoic acid is offered by multiple reputable vendors with a defined minimum purity specification of 95% or higher (95+%) . This contrasts with many in-house synthesized or custom-only analogs, which may lack a standard, verifiable purity profile. This established specification reduces the need for extensive pre-use purification and provides a baseline for experimental reproducibility. While not a comparator in the biological sense, this contrasts with the alternative of synthesizing the compound internally or sourcing a lower-purity analog, where the purity and exact impurity profile are unknown and would require additional characterization and validation.

Chemical Sourcing Purity Standard Research Reagent

Key Application Scenarios for 3-Bromo-4-propoxybenzoic acid in Research and Development


Synthesis of Complex Biaryl and Alkyne-Containing Molecules via Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide makes 3-Bromo-4-propoxybenzoic acid an ideal substrate for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. This is the primary application scenario, where the bromine acts as a synthetic handle to introduce diverse aromatic or aliphatic groups, creating novel chemical space for pharmaceutical, agrochemical, or materials science libraries . The enhanced lipophilicity of the resulting molecules, derived from this scaffold, is also a valuable attribute in many drug discovery programs [1].

Development of Hydrophobic Scaffolds for Fragment-Based Drug Discovery (FBDD) and Chemical Biology

The compound's lipophilicity (LogP of 3.1-3.3) is a quantifiable advantage for designing chemical probes that require interaction with non-polar protein pockets or enhanced membrane permeability . In FBDD campaigns, this compound can serve as a core hydrophobic fragment. Its distinct mass spectrometry signature also facilitates the rapid deconvolution of hit compounds from screening libraries [1].

Preparation of Functional Materials and Liquid Crystals with Tailored Properties

The combination of a rigid aromatic core, a flexible alkoxy chain, and a polar carboxylic acid group makes this compound a potential building block for functional materials. The carboxylic acid can form hydrogen-bonded networks, while the propoxy chain introduces flexibility and can influence mesomorphic behavior . The bromine substituent further allows for fine-tuning of the material's electronic and optical properties through post-functionalization with extended pi-conjugated systems .

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